The mechanism of action of 3-(4-Chlorobenzyl)-5-(4-ethoxybenzylidene)-2,4-imidazolidinedione was investigated specifically for its potential as an ERK docking domain inhibitor. [, ] It is believed to target the groove between the common docking (CD) and ED domains of ERK, potentially inhibiting the proliferation of melanoma cells with active ERK signaling. [, ]
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: